2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-3-5-10(6-4-8)12-9(2)18-13(16-12)15-11(17)7-14/h3-6H,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPLYFZRBXXXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole moieties exhibit a variety of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. The specific structure of 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide may enhance its antimicrobial properties due to the electron-withdrawing effect of the chlorine atom.
- Anticancer Potential : Thiazole derivatives are also being explored for their anticancer properties. Studies suggest that modifications to the thiazole ring can lead to increased cytotoxicity against cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation.
- Anti-inflammatory Effects : Some thiazole compounds have shown promise in reducing inflammation in preclinical studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.
Applications in Pharmaceuticals
The pharmaceutical industry is particularly interested in 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide for several reasons:
- Drug Development : Its unique structure makes it a candidate for developing new drugs targeting various diseases, including infections and cancers.
- Lead Compound : It can serve as a lead compound for synthesizing analogs with improved efficacy and reduced toxicity.
Agricultural Applications
In agriculture, thiazole derivatives are being researched for their potential as:
- Pesticides : The antimicrobial properties of this compound could be harnessed to develop novel pesticides that target specific pathogens affecting crops.
- Growth Regulators : There is potential for these compounds to act as plant growth regulators, enhancing crop yield and resistance to environmental stressors.
Materials Science Applications
The unique chemical properties of 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide could also find applications in materials science:
- Polymer Chemistry : Its reactivity could be utilized in the synthesis of new polymers with specific properties suitable for various industrial applications.
- Nanotechnology : Research into using thiazole derivatives in nanomaterials may lead to advancements in electronics or drug delivery systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with minimal inhibitory concentrations lower than existing antibiotics. |
| Johnson et al., 2021 | Anticancer Properties | Found that the compound induced apoptosis in breast cancer cell lines through caspase activation pathways. |
| Lee et al., 2022 | Agricultural Use | Reported increased resistance to fungal infections in treated crops compared to controls, suggesting potential as a biopesticide. |
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Position and Nature of Substituents
Target Compound :
- Compound 2 (): 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide. Position 5: Unsubstituted.
Compound 3 () : 2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]acetamide.
Compound 4d () : 2-Chloro-N-[5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-yl]acetamide.
Physicochemical Properties
*Estimated based on structural analogs in .
Biological Activity
2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Thiazole Derivatives
Thiazoles are a prominent class of heterocyclic compounds with significant pharmacological properties. They are often utilized in medicinal chemistry for developing new drugs targeting various diseases, including cancer and infectious diseases. The structural diversity of thiazoles allows for a wide range of biological interactions, making them valuable in drug discovery.
Chemical Structure and Properties
- IUPAC Name : 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Molecular Formula : C13H13ClN2OS
- Molecular Weight : 294.8 g/mol
- CAS Number : 448939-97-7
The compound's structure features a thiazole ring substituted with a methyl group and a para-methylphenyl group, which may contribute to its biological activity.
The biological activity of 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is primarily attributed to its ability to interact with specific molecular targets. The thiazole moiety can bind to enzymes or receptors, inhibiting their function and leading to therapeutic effects. For instance:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial enzymes, which may lead to reduced bacterial growth.
- Anticancer Potential : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by disrupting cell signaling pathways.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 0.75 | 1.50 |
These results suggest that the compound exhibits strong antimicrobial properties comparable to established antibiotics like ciprofloxacin and ketoconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied, with promising results indicating that they can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 1.98 |
| MCF7 (Breast Cancer) | 1.61 |
| A549 (Lung Cancer) | 2.00 |
These findings highlight the compound's potential as an anticancer agent .
Case Studies and Research Findings
Several research studies have explored the biological activity of thiazole derivatives similar to 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide:
- Antimicrobial Evaluation : A study demonstrated that derivatives with thiazole rings exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus .
- Cytotoxicity Studies : In vitro assays revealed that certain thiazole derivatives had cytotoxic effects on cancer cells with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
- Structure-Activity Relationship (SAR) : Research indicated that specific substitutions on the thiazole ring enhance biological activity, particularly in terms of anticancer and antimicrobial properties .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via acylation of the corresponding 2-aminothiazole intermediate. A representative method involves reacting 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of triethylamine as a base, using dioxane or dichloromethane as a solvent at 20–25°C. Post-reaction, the product is isolated via filtration and recrystallized from ethanol-DMF mixtures . Key optimization parameters include:
- Temperature control : Maintaining 20–25°C prevents side reactions (e.g., over-acylation).
- Solvent choice : Polar aprotic solvents enhance reactivity.
- Purification : Recrystallization improves purity (>95% by NMR and elemental analysis).
| Example Synthesis Data |
|---|
| Yield: 75–90% (dependent on substituents) |
| Melting Point: 146–180°C (variation due to crystal packing) |
| Purity: Confirmed via TLC, ¹H/¹³C-NMR, and elemental analysis |
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
Structural confirmation relies on spectroscopic and crystallographic methods:
- ¹H-NMR : Characteristic signals include δ 4.11–4.23 ppm (CH₂ from chloroacetamide) and δ 7.18–7.63 ppm (aromatic protons) .
- Elemental analysis : Validates stoichiometry (e.g., C 42.74–47.80%, N 8.08–9.29% observed vs. calculated) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., SHELX software for refinement) .
Q. What biological activities have been reported for this compound, and how are they evaluated?
Preliminary studies suggest antimicrobial and antifungal properties. Bioactivity is assessed via:
- Agar dilution assays : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus).
- Enzyme inhibition : Targeting bacterial dihydrofolate reductase (DHFR) or fungal ergosterol biosynthesis .
Advanced Research Questions
Q. How can conflicting biological activity data across structural analogs be resolved?
Discrepancies often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antibacterial activity but reduce solubility.
- Methyl/phenyl groups improve membrane permeability but may sterically hinder target binding. Methodological approach :
- Perform dose-response curves under standardized conditions (pH, temperature).
- Use molecular docking to compare binding affinities across analogs .
| Substituent Impact on Bioactivity |
|---|
| 3-Chlorobenzyl (4b): MIC = 8 µg/mL (S. aureus) |
| 3-Trifluoromethylbenzyl (4d): MIC = 16 µg/mL (reduced solubility) |
Q. What experimental strategies address low synthetic yields or solubility challenges?
- Low yields : Optimize stoichiometry (e.g., 1.2 eq. chloroacetyl chloride) or use microwave-assisted synthesis to reduce reaction time.
- Solubility : Employ solvent mixtures (e.g., DMSO:EtOH 1:1) or derivatize the acetamide moiety with hydrophilic groups (e.g., -OH, -NH₂) .
Q. How do computational models inform the design of derivatives with improved potency?
- QSAR studies : Correlate logP values (e.g., 3.96–4.35) with bioactivity to optimize lipophilicity .
- ADMET prediction : Use tools like SwissADME to predict metabolic stability and toxicity risks.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites for functionalization .
Data Contradiction and Validation
Q. How should researchers resolve inconsistencies in reported crystallographic data?
- Re-refinement : Use SHELXL to reprocess raw diffraction data, adjusting parameters like thermal displacement (B-factors).
- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
Q. What methodologies validate purity when NMR and elemental analysis disagree?
- LC-MS : Detects trace impurities (e.g., unreacted starting materials).
- DSC (Differential Scanning Calorimetry) : Confirms melting point consistency and polymorphic purity .
Advanced Experimental Design
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variable substituents : Synthesize analogs with modifications at the thiazole 4-position (e.g., -CH₃, -Ph, -CF₃).
- Assays : Test against a panel of clinically resistant bacterial strains and eukaryotic cells (cytotoxicity control).
- Statistical analysis : Use ANOVA to identify significant activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
